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Compound of Interest

Compound Name: 2-Butenoic acid, methyl ester, (Z)-

CAS No.: 4358-59-2

Cat. No.: B6598298 Get Quote

Technical Monograph: Methyl Angelate (CAS
5953-76-4)
Stereochemical Integrity, Physicochemical Profiling, and
Synthetic Utility
Executive Summary
Methyl angelate (Methyl (Z)-2-methyl-2-butenoate) is the methyl ester of angelic acid and a

critical stereodefined building block in organic synthesis. Distinguished by its (Z)-configuration,

it serves as a high-value intermediate for constructing complex natural products and

polysubstituted cyclohexenes via Diels-Alder cycloadditions. Unlike its thermodynamically more

stable (E)-isomer (Methyl tiglate), Methyl angelate possesses unique steric and electronic

properties that dictate its reactivity profile. This guide provides a comprehensive technical

analysis of its properties, safety protocols, and experimental applications, emphasizing the

maintenance of stereochemical integrity during handling.

Chemical Identity & Structural Analysis
The defining feature of CAS 5953-76-4 is the cis relationship between the methyl group at C2

and the methyl group at C3. This steric crowding makes the (Z)-isomer less stable than the (E)-

isomer, requiring specific handling to prevent inadvertent isomerization.
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Parameter Data

IUPAC Name Methyl (2Z)-2-methylbut-2-enoate

Common Synonyms
Methyl angelate; Angelic acid methyl ester; cis-

2-Methylcrotonic acid methyl ester

CAS Number 5953-76-4

Molecular Formula C₆H₁₀O₂

Molecular Weight 114.14 g/mol

SMILES C/C=C(\C)/C(=O)OC

Stereochemistry (Z)-Isomer (cis-2-methyl-2-butenoate)

Isomeric Impurity Methyl tiglate (CAS 6622-76-0, (E)-isomer)

Spectroscopic Diagnostics (Self-Validation)
To verify the identity of CAS 5953-76-4 and ensure no isomerization to Methyl tiglate has

occurred, researchers should utilize ¹H NMR diagnostics.

Olefinic Proton (C3-H): The vinylic proton in the (Z)-isomer typically resonates upfield relative

to the (E)-isomer due to the shielding effect of the carbonyl group being on the same side

(cis) as the methyl group, rather than the proton.

(Z)-Methyl Angelate:[1][2]

~6.05 ppm (qq)

(E)-Methyl Tiglate:

~6.85 ppm (qq)

C3-Methyl Group:

(Z)-Methyl Angelate:[1][2]

~1.98 ppm (dq)
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(E)-Methyl Tiglate:

~1.83 ppm (d)

Physicochemical Properties[2][4][5][6][7][8][9]
Quantitative data is summarized below to aid in process design and solvent selection.

Property Value / Range Context

Physical State Liquid Colorless to pale yellow

Boiling Point 123–124 °C At 760 mmHg

Density 0.934 g/mL At 25 °C (approximate)

Refractive Index (

)
1.434–1.436 Purity check

Flash Point 29 °C (84 °F) Closed Cup (Flammable)

Solubility Miscible in MeOH, Et₂O, DCM Immiscible in water

LogP 1.30 (est) Lipophilic

Vapor Pressure ~13.4 mmHg At 25 °C

Safety & Handling (GHS Standards)
Signal Word:WARNING

Hazard Statements
H226: Flammable liquid and vapor.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Precautionary Protocols
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The (Z)-isomer is

prone to acid-catalyzed isomerization to the (E)-form at elevated temperatures.

PPE: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and flame-

retardant lab coat.

Spill Management: Absorb with inert material (vermiculite/sand). Do NOT use combustible

materials like sawdust. Ventilate the area immediately.

Experimental Applications
Protocol A: Stereoselective Diels-Alder Cycloaddition
Context: Methyl angelate acts as a dienophile. The (Z)-geometry dictates the stereochemical

outcome of the cycloadduct, often favoring endo products with specific relative stereochemistry

retained from the starting ester.

Reagents:

Methyl angelate (1.0 equiv)

Cyclopentadiene (freshly cracked, 2.0 equiv)

Lewis Acid Catalyst (e.g., Et₂AlCl, 0.2 equiv) - Optional for rate acceleration

Dichloromethane (anhydrous)

Methodology:

Setup: Flame-dry a round-bottom flask and purge with Argon. Add Methyl angelate and

anhydrous DCM (0.5 M concentration).

Cooling: Cool the solution to -78°C to maximize stereoselectivity and prevent thermal

isomerization.

Addition: Add the Lewis acid catalyst dropwise (if using). Stir for 15 minutes.
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Reaction: Add freshly cracked cyclopentadiene slowly. Allow the mixture to warm to 0°C over

4 hours.

Quench: Quench with saturated NaHCO₃ solution.

Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo (bath temp <

30°C).

Analysis: Analyze crude by ¹H NMR to determine endo:exo ratio and confirm retention of cis-

methyl/ester relationship.

Protocol B: Isomerization Check (Quality Control)
Context: Before using aged batches, verify the Z/E ratio.

Dissolve 10 mg of sample in CDCl₃.

Acquire ¹H NMR (minimum 8 scans).

Integrate the olefinic proton at ~6.05 ppm (Z) vs ~6.85 ppm (E).

Acceptance Criteria: (Z)-isomer > 95% for stereosensitive applications.

Synthetic Workflow & Isomerization Pathways
The following diagram illustrates the stereochemical relationship between Methyl Angelate and

Tiglate, and its application in cycloaddition reactions.
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Figure 1: Isomerization risk to Methyl Tiglate and the stereocontrolled pathway for Diels-Alder

cycloaddition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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